molecular formula C9H17N B13188063 2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine

2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine

Cat. No.: B13188063
M. Wt: 139.24 g/mol
InChI Key: IIPYORKURMFBPW-UHFFFAOYSA-N
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Description

2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine is a bicyclic amine compound with the molecular formula C₉H₁₇N. This compound features a bicyclo[3.2.0]heptane ring system, which is a seven-membered ring fused with a three-membered ring, and an ethanamine group attached to the sixth carbon of the bicyclic structure. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine can be achieved through several synthetic routes. One common method involves the chemoenzymatic resolution of racemic bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase . This process yields both enantiomers of bicyclo[3.2.0]hept-2-en-6-one, which can then be further functionalized to obtain the desired amine compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemoenzymatic processes. These methods are designed to maximize yield and enantiomeric purity while minimizing production costs and environmental impact. The use of biocatalysts, such as lipases, is common in these processes due to their high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert ketones or other functional groups back to the amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptan-1-amine: This compound has a similar bicyclic structure but with a different ring fusion pattern.

    Bicyclo[2.2.1]heptan-2-amine: Another related compound with a different bicyclic framework.

Uniqueness

2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine is unique due to its specific bicyclic structure and the position of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-(6-bicyclo[3.2.0]heptanyl)ethanamine

InChI

InChI=1S/C9H17N/c10-5-4-8-6-7-2-1-3-9(7)8/h7-9H,1-6,10H2

InChI Key

IIPYORKURMFBPW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C2C1)CCN

Origin of Product

United States

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